N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a benzamide group
Mechanism of Action
Target of Action
The primary target of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .
Mode of Action
This compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, enhancing their ability to allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. Primarily, it influences the neuronal signaling pathways . By hyperpolarizing the neurons, it reduces their excitability, which can influence various neurological processes .
Pharmacokinetics
Similar compounds have shown improved metabolic stability over prototypical urea-based compounds . This suggests that this compound may also have favorable ADME properties, potentially leading to good bioavailability.
Result of Action
The activation of GIRK channels by this compound results in the hyperpolarization of neurons, reducing their excitability. This can have various effects at the molecular and cellular level, potentially influencing neurological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds
Synthesis of Pyrazole Derivative: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Ethoxyethyl Group: The pyrazole derivative is then reacted with ethylene oxide in the presence of a base to introduce the ethoxyethyl group.
Coupling with Thiophene-Substituted Benzamide: The final step involves the coupling of the ethoxyethyl-substituted pyrazole with 4-(thiophen-2-yl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-4-(thiophen-2-yl)benzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(furan-2-yl)benzamide: Contains a furan ring instead of a thiophene ring, which may influence its electronic properties.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide: Contains an imidazole ring instead of a pyrazole ring, which may alter its biological activity.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is unique due to the combination of its pyrazole, ethoxyethyl, and thiophene-substituted benzamide moieties. This unique structure may confer specific electronic, steric, and hydrogen-bonding properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-4-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(19-9-12-23-13-11-21-10-2-8-20-21)16-6-4-15(5-7-16)17-3-1-14-24-17/h1-8,10,14H,9,11-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUYMUJPYSCAHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=CC=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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